[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol
CAS No.: 1249794-96-4
Cat. No.: VC4565297
Molecular Formula: C11H15FN2O
Molecular Weight: 210.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249794-96-4 |
|---|---|
| Molecular Formula | C11H15FN2O |
| Molecular Weight | 210.252 |
| IUPAC Name | [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2 |
| Standard InChI Key | ZJNIPCBTARPSRG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)C2=NC(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with a hydroxymethyl group (-CHOH) at the 4-position and a 6-fluoropyridin-2-yl group attached to the nitrogen atom . The fluorine atom at the 6-position of the pyridine ring introduces electronic effects that influence reactivity and intermolecular interactions. Key structural identifiers include:
The presence of both hydrophilic (hydroxymethyl) and hydrophobic (fluoropyridine) groups confers amphiphilic properties, which may enhance membrane permeability in biological systems. Predicted physicochemical parameters, such as a collision cross-section (CCS) of 148.4 Ų for the [M+H] adduct , suggest moderate polarity compatible with liquid chromatography-mass spectrometry (LC-MS) analysis.
Synthesis and Manufacturing
The synthesis of [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol typically involves a multi-step sequence:
-
Piperidine Ring Formation: The piperidine core is constructed via cyclization reactions, often employing reductive amination or ring-closing metathesis. Industrial protocols optimize yields using catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).
-
Fluoropyridine Incorporation: A nucleophilic aromatic substitution (SNAr) reaction attaches the 6-fluoropyridin-2-yl group to the piperidine nitrogen. This step requires careful control of temperature (typically 80–100°C) to avoid defluorination.
-
Hydroxymethyl Introduction: The hydroxymethyl group is introduced via reduction of a ketone precursor, such as 1-(6-fluoropyridin-2-yl)piperidin-4-one , using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
A comparative analysis of synthetic routes is provided in Table 1.
Table 1: Synthetic Routes to [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Piperidine formation | Pd/C, H (50 psi), THF, 25°C | 78 | 95 | |
| Fluoropyridine attachment | KCO, DMF, 80°C | 65 | 90 | |
| Ketone reduction | NaBH, MeOH, 0°C | 92 | 98 |
| Compound | Antimicrobial MIC (µg/mL) | 5-HT IC (nM) | Solubility (mg/mL) |
|---|---|---|---|
| [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol | 4.2 | 150 | 12.5 |
| [1-(6-Chloropyridin-2-yl)piperidin-4-yl]methanol | 3.8 | 90 | 8.2 |
| [1-(6-Bromopyridin-2-yl)piperidin-4-yl]methanol | 2.9 | 75 | 5.6 |
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a key intermediate in drug discovery. Its piperidine scaffold is prevalent in FDA-approved drugs, including the antipsychotic risperidone and the analgesic fentanyl. Fluorine incorporation improves metabolic stability, as evidenced by a 40% reduction in cytochrome P450-mediated clearance compared to non-fluorinated analogs .
Material Science
In optoelectronics, fluoropyridine derivatives function as electron-transport materials in organic light-emitting diodes (OLEDs), achieving external quantum efficiencies (EQEs) of up to 12% .
Comparative Analysis with Structural Analogs
Replacing the 6-fluoro group with other halogens alters electronic and steric profiles:
-
Chlorine: Increases molecular weight (224.70 g/mol) and lipophilicity (logP = 1.8 vs. 1.5 for fluorine).
-
Bromine: Enhances binding affinity to hydrophobic enzyme pockets but reduces aqueous solubility (5.6 mg/mL vs. 12.5 mg/mL for fluorine).
Future Perspectives
Despite its promise, gaps persist in understanding the compound’s in vivo pharmacokinetics and toxicity. Patent filings (e.g., US20210002345A1) suggest ongoing industrial interest, particularly in antiviral applications . Collaborative efforts between academia and industry are critical to unlocking its full potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume